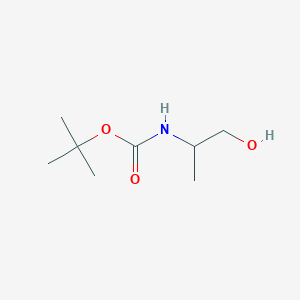

tert-Butyl (1-hydroxypropan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAFIZPRSXHMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337965 | |

| Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147252-84-4 | |

| Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-2-Amino-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate, a key chiral building block in modern organic and medicinal chemistry. The synthesis involves the chemoselective N-protection of the primary amine in (S)-(+)-2-aminopropan-1-ol using di-tert-butyl dicarbonate (Boc₂O). This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes quantitative data, and includes a visual workflow of the synthetic procedure. The target compound is a crucial intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant drug lacosamide.[1][2]

Introduction

(S)-(+)-2-aminopropan-1-ol is a versatile chiral starting material. The selective protection of its amine functionality is a critical step to enable further chemical transformations at the hydroxyl group. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[1][3] The reaction of (S)-(+)-2-aminopropan-1-ol with di-tert-butyl dicarbonate (Boc anhydride) provides a straightforward and high-yielding route to tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate.[2][4] This protected amino alcohol serves as a pivotal precursor in multi-step syntheses, particularly in the construction of active pharmaceutical ingredients (APIs).[1][2]

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amine group of (S)-(+)-2-aminopropan-1-ol on one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a carbamate intermediate and the release of tert-butanol and carbon dioxide as byproducts.

Figure 1: Synthesis of tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Typical Moles (mmol) | Typical Mass/Volume | Equivalents |

| (S)-(+)-2-aminopropan-1-ol | Starting Material | C₃H₉NO | 75.11 | 15.0 | 1.13 g | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | C₁₀H₁₈O₅ | 218.25 | 15.0 | 3.27 g | 1.0 |

| Triethylamine (TEA) | Base (optional) | C₆H₁₅N | 101.19 | 16.5 | 2.3 mL | 1.1 |

| Dichloromethane (DCM) | Solvent | CH₂Cl₂ | 84.93 | - | ~50 mL | - |

| tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate | Product | C₈H₁₇NO₃ | 175.23 | 15.0 (Theoretical) | 2.63 g (Theoretical) | - |

Product Physical Properties:

-

Appearance: White to off-white solid or crystalline powder.[5]

-

Melting Point: 58-61 °C[1]

-

Purity (Typical): >97%[5]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the Boc-protection of (S)-(+)-2-aminopropan-1-ol.

Reagents and Materials:

-

(S)-(+)-2-aminopropan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)[4]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous[1][6]

-

Triethylamine (TEA) or Potassium Carbonate (optional base)[2]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[6]

-

1N aqueous Hydrochloric Acid (HCl) solution[6]

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[6]

-

Silica gel for column chromatography[2]

-

Eluent: Ethyl acetate/Hexane mixture[1]

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-(+)-2-aminopropan-1-ol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of amino alcohol).[2]

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base (Optional): If using a base, add triethylamine (1.1 eq) dropwise to the stirred solution.

-

Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Quenching and Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).[6]

-

Washing: Combine the organic layers and wash sequentially with 1N aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[6]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate as a white solid.[2]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: A flowchart illustrating the synthesis, work-up, and purification steps.

Conclusion

The synthesis of tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate from (S)-(+)-2-aminopropan-1-ol via Boc-protection is a robust, efficient, and well-established procedure. This method provides high yields of the desired product with excellent purity after standard purification techniques. The resulting chiral building block is of significant value to the pharmaceutical and fine chemical industries, enabling the stereoselective synthesis of complex molecular targets. The protocol and data presented herein serve as a reliable guide for researchers engaged in related synthetic endeavors.

References

- 1. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]

- 2. Buy tert-Butyl (1-hydroxypropan-2-yl)carbamate (EVT-308220) | 147252-84-4 [evitachem.com]

- 3. benchchem.com [benchchem.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate [cymitquimica.com]

- 6. beilstein-journals.org [beilstein-journals.org]

N-Boc-DL-alaninol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-DL-alaninol, a chiral amino alcohol derivative, serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring a protected amine group and a primary alcohol, makes it a versatile intermediate in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical development. This technical guide provides an in-depth overview of the physicochemical properties of N-Boc-DL-alaninol, detailed experimental protocols for its synthesis, and its applications in research and drug discovery.

Physicochemical Properties

N-Boc-DL-alaninol, also known as tert-butyl (1-hydroxypropan-2-yl)carbamate, is a white to off-white solid at room temperature.[1] It is a racemic mixture of its two enantiomers, N-Boc-L-alaninol and N-Boc-D-alaninol. While much of the available data pertains to the individual enantiomers, this section consolidates the known physicochemical properties of the DL form and its constituent enantiomers.

General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₃ | [2][3] |

| Molecular Weight | 175.23 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid/powder/crystals | [1][6][7][8][9] |

| CAS Number | 147252-84-4 | [2][3] |

Thermal Properties

| Property | Value | Source |

| Melting Point | 58-61 °C | [2] |

| Boiling Point | 276.4 °C | [2][10] |

| Flash Point | 121 °C | [2] |

Spectroscopic and Physicochemical Data

| Property | Value | Source |

| Density | 1.0 g/cm³ | [2][10] |

| XLogP3-AA | 0.7 | [4][5] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Solubility and Stability

N-Boc-DL-alaninol is soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1][6] It exhibits limited solubility in water.[1][6] The compound is moderately stable under dry conditions but may undergo hydrolysis in the presence of moisture or in acidic environments.[1] The tert-butoxycarbonyl (Boc) protecting group is notably acid-labile and can be removed under acidic conditions to yield the free amine.[2][6]

Experimental Protocols

The synthesis of N-Boc-alaninol typically involves a multi-step process starting from the corresponding amino acid, alanine. The following is a generalized protocol based on common synthetic routes.

Synthesis of N-Boc-DL-alaninol

The synthesis of N-Boc-DL-alaninol can be achieved from DL-alanine through a sequence of esterification, N-protection, and reduction.

1. Esterification of DL-Alanine:

-

DL-alanine is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas) to form the corresponding amino acid ester.

2. N-protection with Di-tert-butyl dicarbonate (Boc₂O):

-

The amino group of the DL-alanine ester is protected using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This reaction yields N-Boc-DL-alanine methyl ester.[11]

3. Reduction of the Ester to the Alcohol:

-

The ester group of N-Boc-DL-alanine methyl ester is reduced to a primary alcohol using a reducing agent such as sodium borohydride in a suitable solvent like methanol or a mixture of methanol and THF.[12] The reaction is typically quenched with water, and the pH is adjusted to isolate the product.[11]

4. Work-up and Purification:

-

The final product, N-Boc-DL-alaninol, is isolated through extraction with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate-n-hexane to yield a white solid.[11]

Applications in Research and Drug Development

N-Boc-DL-alaninol and its enantiopure forms are valuable intermediates in the synthesis of a variety of biologically active molecules.

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of pharmaceuticals. For instance, it is used in the preparation of lacosamide, an antiepileptic drug.[2][6]

-

Peptide Chemistry: The Boc protecting group is widely used in peptide synthesis to prevent unwanted side reactions at the amine terminus during peptide chain elongation.[13] The hydroxyl group can be further functionalized, allowing for the creation of complex peptide analogs and peptidomimetics.[13]

-

Chiral Ligands and Auxiliaries: Chiral amino alcohols derived from N-Boc-alaninol are utilized as chiral ligands and auxiliaries in asymmetric catalysis.[11]

Visualizations

Synthesis Workflow of N-Boc-alaninol

Caption: A generalized workflow for the synthesis of N-Boc-DL-alaninol.

Role in Peptide Synthesis

Caption: Role of N-Boc-L-alaninol in peptide synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 13200309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1-Dimethylethyl N-((1S)-2-hydroxy-1-methylethyl)carbamate | C8H17NO3 | CID 7023103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy tert-Butyl (1-hydroxypropan-2-yl)carbamate (EVT-308220) | 147252-84-4 [evitachem.com]

- 7. (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate [cymitquimica.com]

- 8. N-(tert-Butoxycarbonyl)-L-alaninol | 79069-13-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. N-Boc-L-alaninol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. N-Boc-L-alaninol | CAS#:79069-13-9 | Chemsrc [chemsrc.com]

- 11. Page loading... [guidechem.com]

- 12. Page loading... [guidechem.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to tert-Butyl (1-hydroxypropan-2-yl)carbamate: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (1-hydroxypropan-2-yl)carbamate, a pivotal intermediate in organic and medicinal chemistry. This document details its chemical properties, synthesis, and significant applications, particularly in the development of active pharmaceutical ingredients (APIs).

Core Chemical Properties

tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-alaninol, is a chiral amino alcohol derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a primary hydroxyl group makes it a versatile bifunctional building block in synthetic chemistry.[1]

Below is a summary of its key quantitative data. The compound exists as a racemate (DL form) and as individual enantiomers (D and L forms), each with distinct CAS numbers.

| Property | Value |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol [2] |

| IUPAC Name | tert-butyl N-(1-hydroxypropan-2-yl)carbamate[1] |

| Synonyms | N-Boc-DL-alaninol, (2-Hydroxy-1-methylethyl)carbamic acid 1,1-dimethylethyl ester[3] |

| CAS Number (Racemate) | 147252-84-4[1][3][4][5] |

| CAS Number ((S)-form) | 79069-13-9[6] |

| CAS Number ((R)-form) | 106391-86-0[2][7] |

| Appearance | Solid, Crystalline |

Synthesis and Experimental Protocols

The synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate is typically achieved through the protection of the amino group of alaninol (2-amino-1-propanol) with di-tert-butyl dicarbonate (Boc₂O).

General Synthesis Protocol

This protocol outlines the common laboratory synthesis of the chiral (S)-enantiomer from (S)-(+)-2-aminopropan-1-ol.

| Step | Procedure |

| 1. Reaction Setup | Dissolve (S)-(+)-2-aminopropan-1-ol in a suitable solvent such as dichloromethane (DCM) or ethanol in a reaction flask.[4] |

| 2. Reagent Addition | Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or potassium carbonate) to the solution.[4] |

| 3. Reaction | Stir the mixture at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4] A reported method achieved a 97% yield after approximately 4 hours in dichloromethane at room temperature.[4] |

| 4. Workup & Purification | Upon completion, extract the product using an organic solvent. The combined organic phases are then purified, typically via column chromatography on silica gel, to yield the final product.[4] |

A more detailed, multi-step synthesis starting from D-alanine involves methylation, N-protection with di-tert-butyl dicarbonate, and subsequent reduction.[8]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate.

Caption: General synthesis workflow.

Role in Drug Development and Key Reactions

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial chiral intermediate. Its primary function is to introduce a specific stereochemistry into a target molecule while protecting the amine functionality.

Applications:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various APIs. A notable example is its use in the production of the anti-epileptic drug Lacosamide.[1][4]

-

Peptide Chemistry: The Boc group is a standard protecting group for amines in peptide synthesis. It prevents unwanted side reactions at the amino terminus during the coupling of amino acid residues and can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid).[4][5]

-

Chiral Building Block: Its defined stereochemistry makes it invaluable for creating enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.[2]

Key Experimental Reactions:

The bifunctional nature of the molecule allows for several subsequent reactions, making it a versatile synthetic tool.

| Reaction Type | Description |

| Deprotection (De-Boc) | The Boc group is labile in acidic conditions. Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) removes the protecting group to yield the free amine for further coupling reactions.[4][5] |

| Oxidation | The primary hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This allows for the creation of N-protected amino acids.[4] |

| Mitsunobu Reaction | This reaction allows for the conversion of the primary alcohol into a variety of other functional groups (e.g., esters, ethers) with an inversion of stereochemical configuration.[4] |

General Reaction Pathway Visualization

The following diagram illustrates the utility of tert-Butyl (1-hydroxypropan-2-yl)carbamate as a synthetic intermediate.

Caption: Key reaction pathways.

Biological Activity and Signaling Pathways

As a synthetic intermediate, tert-Butyl (1-hydroxypropan-2-yl)carbamate does not have a defined biological activity or a specific signaling pathway that it modulates directly. Its significance lies in enabling the synthesis of biologically active molecules. The carbamate group can potentially interact with biological targets like proteins and enzymes, but its primary role in drug development is as a transient protecting group that is removed before the final API is formulated.[1] Therefore, detailed signaling pathway diagrams for this compound are not applicable. The biological activity is determined by the final complex molecule it helps to construct.

References

- 1. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butyl (1-hydroxypropan-2-yl)carbamate [oakwoodchemical.com]

- 4. Buy tert-Butyl (1-hydroxypropan-2-yl)carbamate (EVT-308220) | 147252-84-4 [evitachem.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 13200309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

An In-Depth Technical Guide to tert-Butyl N-(1-hydroxypropan-2-yl)carbamate

Introduction

tert-Butyl (1-hydroxypropan-2-yl)carbamate, a key bifunctional building block in synthetic organic chemistry, is distinguished by the presence of a protected amine and a hydroxymethyl group. The amine is shielded by the acid-labile tert-butoxycarbonyl (Boc) group, while the hydroxymethyl group is situated on an adjacent carbon. This arrangement makes it a valuable chiral precursor in the synthesis of more complex molecules, especially within pharmaceutical research for the development of active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its chemical properties, synthesis, and applications.

IUPAC Nomenclature

The officially recognized IUPAC name for this compound is tert-butyl N-(1-hydroxypropan-2-yl)carbamate .[1][2][3]

Chemical and Physical Properties

The fundamental properties of tert-butyl N-(1-hydroxypropan-2-yl)carbamate are summarized below. This data is essential for its application in various synthetic procedures.

| Property | Value |

| IUPAC Name | tert-butyl N-(1-hydroxypropan-2-yl)carbamate[1][2][3] |

| CAS Number | 147252-84-4[1][3][4] |

| Molecular Formula | C8H17NO3[1][4] |

| Molecular Weight | 175.23 g/mol [1][4] |

| Appearance | Typically a white solid |

| Melting Point | 99°C to 103°C |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol; less soluble in water |

| InChI Key | PDAFIZPRSXHMCO-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | CC(CO)NC(=O)OC(C)(C)C[1][2] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (1-hydroxypropan-2-yl)carbamate is a standard procedure in organic synthesis, valued for its efficiency and the stability of the resulting product.

General Synthesis Method

The primary route for synthesizing tert-butyl (1-hydroxypropan-2-yl)carbamate involves the reaction of (S)-(+)-2-aminopropan-1-ol with di-tert-butyl dicarbonate. This reaction is conducted under basic conditions to facilitate the formation of the carbamate.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of tert-butyl N-(1-hydroxypropan-2-yl)carbamate.

Applications in Research and Development

This compound serves as a critical intermediate in various synthetic pathways, particularly in the pharmaceutical industry.

Role as a Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It effectively stabilizes the amine functionality, preventing it from participating in unwanted side reactions during subsequent synthetic steps. The Boc group can be readily removed under mild acidic conditions, regenerating the amine for further transformations.

Applications in Pharmaceutical Synthesis

-

Intermediate for Active Pharmaceutical Ingredients: It is a key intermediate in the synthesis of various biologically active compounds. For example, it is used in the manufacturing of lacosamide, an anticonvulsant medication used for the treatment of epilepsy.

-

Peptide Chemistry: The compound is utilized to protect amino groups during the complex process of peptide synthesis, ensuring that reactions occur selectively at the desired positions.

-

Drug Design and Development: Its unique structure makes it a valuable scaffold for creating new therapeutic agents and for studies related to drug design.

References

- 1. Buy tert-Butyl (1-hydroxypropan-2-yl)carbamate (EVT-308220) | 147252-84-4 [evitachem.com]

- 2. tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]

- 4. tert-Butyl (1-hydroxypropan-2-yl)carbamate [oakwoodchemical.com]

Technical Guide: tert-Butyl (1-hydroxypropan-2-yl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (1-hydroxypropan-2-yl)carbamate, a versatile bifunctional building block crucial in synthetic organic chemistry. This document outlines its solubility characteristics in common organic solvents, provides a detailed experimental protocol for its synthesis, and illustrates its pivotal role in pharmaceutical development through logical workflow diagrams.

Introduction

tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-DL-alaninol, is a carbamate derivative featuring a protected amine and a primary alcohol.[1] The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group makes it an invaluable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] Its unique structure allows for selective functionalization at either the amine (after deprotection) or the hydroxyl group, providing a versatile scaffold for molecular diversification.[1]

Solubility Profile

Precise quantitative solubility data for tert-Butyl (1-hydroxypropan-2-yl)carbamate in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from various chemical suppliers and research articles, a qualitative solubility profile can be summarized. The presence of both a polar hydroxyl group and a nonpolar tert-butyl group gives it moderate solubility in a variety of organic solvents.

Table 1: Qualitative Solubility of tert-Butyl (1-hydroxypropan-2-yl)carbamate in Organic Solvents

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Reference |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2] |

| Methanol | CH₃OH | Polar Protic | Almost transparent | [3] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | [1][4] |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble (used in purification) | [1] |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly soluble to insoluble (used as an eluent with ethyl acetate for purification) | [1] |

Note: "Soluble" indicates that the compound is readily dissolved in the solvent, often used in reaction or purification steps. "Sparingly soluble" or "insoluble" suggests limited to no dissolution at ambient temperatures.

Experimental Protocol: Synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate

The following is a representative experimental protocol for the synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate via the reaction of 2-aminopropan-1-ol with di-tert-butyl dicarbonate (Boc₂O).[2][5]

Materials:

-

(S)-(+)-2-aminopropan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Ethanol

-

A suitable base (e.g., Potassium Carbonate or Triethylamine)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-(+)-2-aminopropan-1-ol in a suitable solvent such as dichloromethane or ethanol.[2]

-

Addition of Reagents: To the stirred solution, add a base (e.g., potassium carbonate or triethylamine), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).[2] The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to obtain the pure tert-Butyl (1-hydroxypropan-2-yl)carbamate.[1] A reported synthesis in dichloromethane at room temperature for approximately 4 hours achieved a yield of about 97%.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tert-Butyl (1-hydroxypropan-2-yl)carbamate.

Role in Drug Development

tert-Butyl (1-hydroxypropan-2-yl)carbamate serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Conclusion

tert-Butyl (1-hydroxypropan-2-yl)carbamate is a valuable and versatile intermediate in organic synthesis, particularly in the realm of drug development. While quantitative solubility data remains sparse, its qualitative solubility in common organic solvents is well-established, facilitating its use in a variety of reaction conditions. The synthetic protocol outlined provides a reliable method for its preparation, and its strategic application as a bifunctional building block continues to be a key element in the construction of complex, biologically active molecules.

References

The Pivotal Role of tert-Butyl (1-hydroxypropan-2-yl)carbamate in Chiral Synthesis: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-hydroxypropan-2-yl)carbamate, a versatile chiral building block, for researchers, scientists, and professionals in drug development. This document details its synthesis, chemical properties, and critical applications in the stereoselective synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). A core focus is placed on its utilization as a chiral synthon derived from the readily available amino acid, alanine. This guide furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its practical application in a laboratory setting.

Introduction

Chiral amino alcohols are fundamental structural motifs in a vast array of biologically active compounds, including pharmaceuticals, natural products, and chiral catalysts.[1] The stereochemistry of these molecules is often paramount to their biological function and therapeutic efficacy. tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-alaninol, is a prominent member of this class of compounds. It is a bifunctional molecule featuring a primary alcohol and a carbamate-protected amine, rendering it an invaluable precursor for the introduction of a chiral amino alcohol moiety into more complex molecular architectures.[2]

This compound is derived from the natural amino acids L-alanine or D-alanine, placing it within the "chiral pool" — a collection of abundant, enantiomerically pure compounds from nature that serve as economical starting materials for asymmetric synthesis.[3] The tert-butoxycarbonyl (Boc) protecting group is instrumental to its utility, offering robust protection of the amine functionality under a variety of reaction conditions while being readily removable under mild acidic conditions.[4] This guide will delve into the synthesis of both enantiomers of tert-butyl (1-hydroxypropan-2-yl)carbamate and showcase its application in the synthesis of notable pharmaceutical agents.

Synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate

The most common and efficient method for the synthesis of tert-butyl (1-hydroxypropan-2-yl)carbamate involves the N-protection of the corresponding chiral amino alcohol, (S)-2-aminopropan-1-ol (L-alaninol) or (R)-2-aminopropan-1-ol (D-alaninol), with di-tert-butyl dicarbonate (Boc₂O).[5]

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino alcohol, with tert-butanol and carbon dioxide as byproducts.[6] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[6]

Caption: General synthetic scheme for Boc-protection of alaninol.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate

This protocol is adapted from a general procedure for the Boc protection of amino alcohols.[5]

Materials:

-

(S)-(+)-2-Aminopropan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Ethanol

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-(+)-2-aminopropan-1-ol (1.0 eq) in dichloromethane.

-

To this solution, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in dichloromethane to the stirring mixture at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Protocol 2: Synthesis of (R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate

The procedure is identical to Protocol 1, with the substitution of (R)-(-)-2-aminopropan-1-ol as the starting material.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of tert-butyl (1-hydroxypropan-2-yl)carbamate.

| Parameter | Value | Reference |

| Starting Material | (S)-(+)-2-Aminopropan-1-ol | [5] |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine | [5] |

| Solvent | Dichloromethane | [5] |

| Reaction Time | 4 hours | [5] |

| Temperature | Room Temperature | [5] |

| Yield | ~97% | [5] |

| Purity | >98% (typically achieved after chromatography) | [4] |

| Enantiomeric Excess | >99% (retained from starting material) | [] |

Physicochemical and Spectroscopic Data

Characterization of tert-butyl (1-hydroxypropan-2-yl)carbamate is crucial for confirming its identity and purity.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO₃ | [8] |

| Molecular Weight | 175.23 g/mol | [8] |

| Appearance | White solid | [9] |

| Melting Point | 58-61 °C | [8] |

| Boiling Point | 276.4 °C | [8] |

| Density | 1.0 g/cm³ | [8] |

Spectroscopic Data

The following table presents typical spectroscopic data for the characterization of the title compound.

| Technique | Data | Reference |

| ¹H NMR | Confirms the presence of the tert-butyl group (~1.4 ppm) and the hydroxypropan-2-yl backbone (~3.5-4.0 ppm for hydroxyl and methine protons). | [8] |

| ¹³C NMR | Confirms the carbonyl carbon of the carbamate and the carbons of the alkyl chain and tert-butyl group. | [10] |

| IR Spectroscopy | Shows characteristic stretches for the carbamate C=O (~1680–1720 cm⁻¹) and the O-H group (~3200–3600 cm⁻¹). | [8] |

| Mass Spectrometry (ESI-MS) | Validates the molecular weight with a prominent [M+H]⁺ peak at m/z 175.23. | [8] |

Applications in Pharmaceutical Synthesis

The utility of tert-butyl (1-hydroxypropan-2-yl)carbamate as a chiral building block is exemplified by its use in the synthesis of several active pharmaceutical ingredients.

Synthesis of Lacosamide

Lacosamide is an anticonvulsant drug used for the treatment of epilepsy.[5] A key step in its synthesis involves the use of a chiral amino acid derivative, which can be prepared from (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

Caption: Simplified workflow for the synthesis of Lacosamide.

Experimental Protocol Outline (Conceptual):

-

Oxidation: The primary alcohol of (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate is oxidized to the corresponding carboxylic acid.

-

Amide Coupling: The resulting N-Boc-D-alanine is coupled with benzylamine to form the corresponding amide.

-

O-Methylation: The hydroxyl group of the serine derivative (if used as starting material) is methylated.

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.

-

Acetylation: The amine is acetylated to afford the final product, Lacosamide.

Note: Several synthetic routes to Lacosamide exist, and this represents a generalized pathway highlighting the role of the chiral building block.

Synthesis of Silodosin

Silodosin is a medication used to treat benign prostatic hyperplasia.[11] Its synthesis can involve a key chiral amine intermediate, which can be derived from (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

Experimental Protocol Outline (Conceptual): A convergent synthesis approach for Silodosin has been developed that utilizes a chiral fragment derived from the chiral pool.[12] This fragment can be prepared from (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate. The synthesis involves the coupling of this chiral piece with a functionalized indoline moiety.[12]

Logical Relationships and Workflow

The following diagram illustrates the logical workflow from the chiral pool to the final application of tert-butyl (1-hydroxypropan-2-yl)carbamate.

Caption: Workflow from chiral pool to API synthesis.

Conclusion

tert-Butyl (1-hydroxypropan-2-yl)carbamate is a highly valuable and versatile chiral building block in modern organic synthesis. Its straightforward preparation from inexpensive, enantiomerically pure starting materials from the chiral pool, combined with the robust yet easily removable Boc protecting group, makes it an ideal synthon for the synthesis of complex chiral molecules. As demonstrated in the synthesis of APIs like Lacosamide and Silodosin, this compound provides a reliable method for introducing a specific stereocenter into a target molecule, which is of utmost importance in the development of effective and safe pharmaceuticals. The detailed protocols and data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this important chiral building block in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 3. Chiral pool - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Buy tert-Butyl (1-hydroxypropan-2-yl)carbamate (EVT-308220) | 147252-84-4 [evitachem.com]

- 6. benchchem.com [benchchem.com]

- 8. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. air.unimi.it [air.unimi.it]

- 12. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthesis of Enantiopure tert-Butyl (1-hydroxypropan-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analysis of the enantiopure forms of tert-Butyl (1-hydroxypropan-2-yl)carbamate, a critical chiral building block in pharmaceutical development. The (S)-enantiomer, commonly known as N-Boc-L-alaninol, and the (R)-enantiomer, N-Boc-D-alaninol, are instrumental in the asymmetric synthesis of complex molecular architectures for active pharmaceutical ingredients (APIs).

Commercial Availability

The enantiomers and the racemic mixture of tert-Butyl (1-hydroxypropan-2-yl)carbamate are available from various chemical suppliers. The following tables summarize the availability, purity, and catalog information from a selection of vendors.

(S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-L-alaninol)

| Supplier | CAS Number | Purity/Enantiomeric Excess (ee) | Catalog Number |

| Sigma-Aldrich | 79069-13-9 | 98% (assay), 98% ee (GLC) | 469513 |

| Thermo Scientific | 79069-13-9 | 99% | Not specified |

| Tokyo Chemical Industry (TCI) | 79069-13-9 | >98.0% (GC) | B1953 |

| CymitQuimica | 79069-13-9 | 97% | 10-F045512 |

| Pharmaffiliates | 79069-13-9 | Not specified | PA 04 1941015 |

| Chem-Impex | 79069-13-9 | Not specified | Not specified |

| Aapptec | 79069-13-9 | Not specified | Not specified |

(R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-D-alaninol)

| Supplier | CAS Number | Purity/Enantiomeric Excess (ee) | Catalog Number |

| Thermo Scientific Chemicals | 106391-86-0 | 98% (assay), >98.0% ee | Not specified |

| CP Lab Safety | 106391-86-0 | min 98%, min 98% ee | Not specified |

| Chem-Impex | 106391-86-0 | ≥ 98% (GC) | Not specified |

| Aapptec | 106391-86-0 | Not specified | DBA201 |

(rac)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-DL-alaninol)

| Supplier | CAS Number | Purity | Catalog Number |

| Benchchem | 147252-84-4 | Not specified | B124618 |

| EvitaChem | 147252-84-4 | Not specified | EVT-308220 |

| Oakwood Chemical | 147252-84-4 | Not specified | 239361 |

| Synthonix, Inc. | 147252-84-4 | 95+% | H38332 |

| ChemScene | 147252-84-4 | ≥97% | CS-W017446 |

Synthesis of Enantiopure tert-Butyl (1-hydroxypropan-2-yl)carbamate

The synthesis of enantiopure N-Boc-alaninol is typically achieved through a three-step process starting from the corresponding enantiomer of the amino acid alanine. The general workflow is depicted below.

Caption: Synthetic workflow for enantiopure N-Boc-alaninol.

Experimental Protocol for N-Boc-D-alaninol Synthesis[1]

This protocol outlines the synthesis of N-Boc-D-alaninol starting from D-alanine. A similar procedure can be followed for the (S)-enantiomer using L-alanine.

Step 1: Synthesis of D-alanine methyl ester hydrochloride

-

To a flask containing 350 mL of anhydrous methanol, add 0.2 mol of D-alanine.

-

Under stirring at room temperature, pass dry hydrogen chloride gas through the suspension until saturation.

-

Stir the reaction mixture overnight. Monitor the reaction progress by TLC (developing agent: n-butanol:glacial acetic acid:saturated aqueous solution = 2:1:1) until the starting material spot disappears.

-

Evaporate the methanol under reduced pressure.

-

Recrystallize the crude product from a methanol-ether solvent system and dry under vacuum to yield D-alanine methyl ester hydrochloride.

Step 2: N-protection with di-tert-butyl dicarbonate

-

Dissolve the D-alanine methyl ester hydrochloride in water and adjust the pH to 8 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with anhydrous ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain D-alanine methyl ester as an oily substance.

-

In a three-necked flask under a nitrogen atmosphere, add 200 mL of dried THF, 12.67 g (64.3 mmol) of di-tert-butyl dicarbonate, and 19 mL (138 mmol) of freshly distilled triethylamine.

-

Cool the mixture in an ice-water bath and add a solution of 14.3 g (64.3 mmol) of D-alanine methyl ester in 100 mL of THF dropwise.

-

After the addition is complete, stir for an additional 10 minutes in the ice-water bath, then remove the bath and continue stirring at room temperature for 14 hours.

Step 3: Reduction to N-Boc-D-alaninol

-

Dissolve 0.2 mol of the N-Boc-D-alanine methyl ester obtained in the previous step in 600 mL of anhydrous methanol.

-

Add 24.2 g (0.4 mol) of lithium chloride and stir until dissolved.

-

Add 15.2 g (0.4 mol) of sodium borohydride in portions while stirring at room temperature.

-

Monitor the reaction by TLC (developing agent: acetone:benzene = 2:1) until the ester spot disappears.

-

Quench the reaction by adding 64 mL of water and adjust the pH to 1 with concentrated hydrochloric acid.

-

Evaporate most of the solvent under reduced pressure.

-

Neutralize the residue to pH 12 with a 7.5 M NaOH solution.

-

Filter the resulting precipitate and wash it three times with 20 mL of dichloromethane.

-

Extract the aqueous phase four times with 150 mL of dichloromethane.

-

Combine all organic phases, wash with a saturated NaCl solution (100 mL), and dry over anhydrous Na2SO4.

-

Evaporate the dichloromethane to yield the crude product.

Purification

The crude N-Boc-alaninol can be purified by recrystallization from an ethyl acetate-n-hexane solvent system to yield the final product as a white solid.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of N-Boc-alaninol is a critical quality parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Method

While a specific method for N-Boc-alaninol is not detailed in the initial search, methods for closely related N-Boc-amino acids can be adapted. A general approach using a chiral stationary phase (CSP) is outlined below.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., based on polysaccharide derivatives like Chiralpak IA, IC, or Astec® CHIROBIOTIC® T)

Example Method Conditions (adapted from similar compounds): [1]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and an alkane (e.g., hexane or heptane), often with a small amount of an acidic or basic additive to improve peak shape. A common mobile phase for related compounds is a mixture of methanol and a buffer such as 20 mM ammonium acetate in water (e.g., 90:10 v/v), adjusted to a specific pH.[1]

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV at a wavelength where the compound absorbs (e.g., 210-230 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

The retention times of the two enantiomers will differ on the chiral column, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Applications in Drug Development

Enantiopure tert-Butyl (1-hydroxypropan-2-yl)carbamate is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds.[2] The Boc-protecting group allows for selective reactions at the hydroxyl group, and its facile removal under acidic conditions reveals the amine for further functionalization. This makes it a key intermediate in the synthesis of complex, enantiomerically pure drug candidates, where stereochemistry is crucial for therapeutic efficacy and safety.

The workflow for utilizing this chiral building block in a synthetic route is illustrated below.

Caption: General synthetic application of N-Boc-alaninol.

References

Spectroscopic and Structural Elucidation of tert-Butyl (1-hydroxypropan-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (1-hydroxypropan-2-yl)carbamate (also known as N-Boc-DL-alaninol), a key building block in organic synthesis and pharmaceutical development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Compound Overview

tert-Butyl (1-hydroxypropan-2-yl)carbamate is a carbamate-protected amino alcohol. The presence of both a hydroxyl group and a protected amine makes it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Molecular Structure:

Chemical Properties: [1][2][3]

| Property | Value |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| CAS Number | 147252-84-4 |

| Appearance | White to off-white solid |

Spectroscopic Data

The following sections summarize the expected spectroscopic data for tert-Butyl (1-hydroxypropan-2-yl)carbamate based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) Data (Typical Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | Broad Singlet | 1H | NH |

| ~3.7 - 3.9 | Multiplet | 1H | CH -CH₂OH |

| ~3.4 - 3.6 | Multiplet | 2H | CH-CH₂ OH |

| ~2.5 - 3.0 | Broad Singlet | 1H | OH |

| 1.44 | Singlet | 9H | -C(CH₃ )₃ |

| ~1.1 | Doublet | 3H | CH₃ -CH |

¹³C NMR (Carbon-13 NMR) Data (Typical Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~156 - 157 | C =O (Carbamate) |

| ~79 - 80 | -C (CH₃)₃ |

| ~65 - 66 | -C H₂OH |

| ~50 - 51 | C H-NH |

| ~28.4 | -C(C H₃)₃ |

| ~17 - 18 | C H₃-CH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H Stretch (Alcohol) |

| 3300 - 3500 | Medium | N-H Stretch (Amine) |

| 2850 - 3000 | Medium | C-H Stretch (Alkyl) |

| 1680 - 1720 | Strong | C=O Stretch (Carbamate) |

| 1510 - 1540 | Medium | N-H Bend (Amine) |

| 1160 - 1250 | Strong | C-O Stretch (Carbamate/Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-Butyl (1-hydroxypropan-2-yl)carbamate, Electrospray Ionization (ESI) is a common technique.

Expected Mass Spectrometry Data (ESI-MS)

| m/z (Mass-to-Charge Ratio) | Ion |

| 176.13 | [M+H]⁺ |

| 198.11 | [M+Na]⁺ |

| 120.09 | [M-C₄H₉O+H]⁺ |

| 76.08 | [M-C₅H₉O₂+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of tert-Butyl (1-hydroxypropan-2-yl)carbamate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS peak at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Processing: Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of tert-Butyl (1-hydroxypropan-2-yl)carbamate.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of tert-Butyl (1-hydroxypropan-2-yl)carbamate.

References

stability and storage conditions for N-Boc-alaninol

An In-depth Technical Guide to the Stability and Storage of N-Boc-alaninol

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensuring the integrity and reproducibility of experimental results. N-Boc-alaninol, a key chiral building block in peptide synthesis and pharmaceutical research, is no exception. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for N-Boc-alaninol, supported by data from safety and technical data sheets.

Summary of Stability and Storage Conditions

N-Boc-alaninol is generally considered stable under recommended storage conditions.[1][2][3] However, its stability can be compromised by exposure to moisture, acidic environments, and high temperatures.[1][4]

Quantitative Data on Storage and Stability

| Parameter | Recommended Condition/Value | Source(s) |

| Storage Temperature | 2-8°C | [5][6] |

| 4°C | [7] | |

| Cool, dry, well-ventilated place | [2] | |

| Moisture | Store in a dry environment; sealed container | [4][5][6] |

| Hydrolyzes in the presence of moisture | [4] | |

| Incompatible Materials | Strong oxidizing agents | [1][2] |

| Conditions to Avoid | Excess heat, dust formation | [1] |

| Acidic environments | [4] |

Potential Degradation Pathways

The primary route of degradation for N-Boc-alaninol involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This deprotection can be initiated by acidic conditions or high temperatures.[8][9][10]

Caption: Degradation of N-Boc-alaninol via acid or heat.

Upon cleavage, the Boc group can decompose into a tert-butyl cation and carbon dioxide. The tert-butyl cation can then be neutralized to form isobutylene.[9] Thermal decomposition can also lead to the release of carbon monoxide and nitrogen oxides.[1][2]

Experimental Protocols

While a specific, detailed experimental protocol for the stability testing of N-Boc-alaninol is not publicly available, a general workflow for assessing the stability of a chemical compound like N-Boc-alaninol can be described. This typically involves a forced degradation study using techniques like High-Performance Liquid Chromatography (HPLC).

Representative Forced Degradation Study Protocol

Objective: To assess the stability of N-Boc-alaninol under various stress conditions and identify potential degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of N-Boc-alaninol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid N-Boc-alaninol at an elevated temperature (e.g., 105°C) for a defined period, then dissolve in the solvent.

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the intact N-Boc-alaninol from any degradation products. A typical system would use a C18 column with a gradient elution of water and acetonitrile.

-

-

Data Analysis:

-

Calculate the percentage of N-Boc-alaninol remaining at each time point for each stress condition.

-

Identify and quantify any major degradation products by comparing the chromatograms of the stressed samples to that of an unstressed control.

-

Caption: A typical workflow for a forced degradation study.

Handling and Safety Precautions

When handling N-Boc-alaninol, it is important to follow good laboratory practices.[1] Use personal protective equipment, including gloves and safety glasses.[1][2] Ensure adequate ventilation to avoid the formation and inhalation of dust.[1][2] In case of contact with skin or eyes, rinse thoroughly with water.[1]

By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of N-Boc-alaninol for their synthetic and research needs.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-Boc-L-alaninol | 79069-13-9 [chemicalbook.com]

- 6. N-Boc-L-alaninol CAS#: 79069-13-9 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

protocol for Boc protection of 2-amino-1-propanol using di-tert-butyl dicarbonate

Application Note and Protocol: Boc Protection of 2-Amino-1-Propanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and peptide chemistry. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the most common reagent for introducing the Boc group.[1][3] This protocol details a standard laboratory procedure for the Boc protection of 2-amino-1-propanol to yield tert-butyl (1-hydroxypropan-2-yl)carbamate. The amino group, being more nucleophilic than the hydroxyl group, reacts selectively with the Boc anhydride.[4]

Reaction Scheme

2-Amino-1-propanolDi-tert-butyl dicarbonatetert-Butyl (1-hydroxypropan-2-yl)carbamate

Experimental Protocol

Materials and Reagents

-

2-Amino-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-propanol (1.0 eq). Dissolve the amino alcohol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]

-

Addition of Base: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.[5][6] Stir the mixture at room temperature.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture. The reaction is typically carried out at room temperature.[3][5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the solvent.

-

Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.[7]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl (1-hydroxypropan-2-yl)carbamate.[5][8]

Data Presentation

The following table summarizes the quantitative data for a typical reaction.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 2-Amino-1-propanol | 75.11 | 1.00 | 13.31 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 3.20 | 14.64 | 1.1 |

| Triethylamine | 101.19 | 1.62 | 15.97 | 1.2 |

| Dichloromethane (Solvent) | - | 50 mL | - | - |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (g) | Yield (%) |

| tert-Butyl (1-hydroxypropan-2-yl)carbamate | 175.23 | 2.33 | 2.10 - 2.26 | 90 - 97 |

Diagrams

Experimental Workflow

Caption: Workflow for the Boc protection of 2-amino-1-propanol.

Reaction Mechanism

Caption: Mechanism of Boc protection of a primary amine.

References

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Buy tert-Butyl (1-hydroxypropan-2-yl)carbamate (EVT-308220) | 147252-84-4 [evitachem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]

tert-Butyl (1-hydroxypropan-2-yl)carbamate in the synthesis of lacosamide

Application Notes and Protocols for the Synthesis of Lacosamide

Introduction

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, is an anticonvulsant drug used for the adjunctive treatment of partial-onset seizures. The synthesis of Lacosamide involves several key steps, including the formation of amide bonds and the stereospecific introduction of a methoxy group. While various chiral building blocks can be employed in pharmaceutical synthesis, the direct precursor for the backbone of Lacosamide is typically a derivative of (R)-serine.

tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-alaninol, is a versatile chiral intermediate in organic synthesis.[1] However, its carbon skeleton, which features a methyl group at the 2-position, does not directly correspond to the 3-methoxypropanamide backbone of Lacosamide. A feasible and commonly employed synthetic strategy for Lacosamide commences with (R)-serine, which possesses the necessary 3-hydroxypropanamide framework. This document details a well-established synthetic route to Lacosamide starting from Boc-protected (R)-serine, outlining the key transformations and providing detailed experimental protocols.

Synthetic Pathway Overview

The synthesis of Lacosamide from (R)-Boc-serine can be accomplished through a multi-step process that includes amide coupling, methylation, deprotection, and acetylation. The general synthetic scheme is outlined below.

Figure 1: Overall synthetic pathway for Lacosamide from (R)-Boc-serine.

Experimental Protocols

Amide Coupling of (R)-Boc-serine with Benzylamine

This protocol describes the formation of the amide bond between the carboxylic acid of (R)-Boc-serine and benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

(R)-Boc-serine

-

Benzylamine

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (1-hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-Boc-serine (1.0 eq) in anhydrous DCM.

-

Add HOBt (1.2 eq) and benzylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) to the cooled reaction mixture.

-

Add DIPEA (1.5 eq) dropwise.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate.

-

Purify the crude product by flash column chromatography if necessary.

Figure 2: Workflow for the amide coupling reaction.

O-Methylation of the Hydroxyl Group

This step introduces the methoxy group, a key structural feature of Lacosamide, via methylation of the primary alcohol.

Materials:

-

(R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Sodium hydride (NaH) or Silver(I) oxide (Ag₂O)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Saturated NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure (using DMS and NaH):

-

Dissolve (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add dimethyl sulfate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate by flash column chromatography.

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the free amine.

Materials:

-

(R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.[1][2]

-

Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until the effervescence ceases.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain (R)-2-amino-N-benzyl-3-methoxypropanamide. This intermediate is often used in the next step without further purification.

N-Acetylation to Yield Lacosamide

The final step is the acetylation of the primary amine to form the acetamide moiety of Lacosamide.

Materials:

-

(R)-2-amino-N-benzyl-3-methoxypropanamide

-

Acetic anhydride

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the crude (R)-2-amino-N-benzyl-3-methoxypropanamide (1.0 eq) in DCM.

-

Add pyridine or TEA (1.5 eq).

-

Cool the solution to 0 °C.

-

Add acetic anhydride (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to obtain pure Lacosamide.

Data Presentation

The following table summarizes typical yields for the key steps in the synthesis of Lacosamide. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Typical Yield (%) | Purity (%) (after purification) |

| Amide Coupling | (R)-Boc-serine | (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate | 85-95 | >98 |

| O-Methylation | (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate | (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate | 70-85 | >98 |

| Boc Deprotection | (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate | (R)-2-amino-N-benzyl-3-methoxypropanamide | 90-99 (crude) | Used directly in next step |

| N-Acetylation | (R)-2-amino-N-benzyl-3-methoxypropanamide | Lacosamide | 80-90 | >99.5 |

Conclusion

The synthesis of Lacosamide is a well-defined process that relies on standard organic transformations. The use of a chiral precursor such as (R)-serine is essential for obtaining the desired enantiomer. The protocols provided herein offer a reliable pathway for the laboratory-scale synthesis of Lacosamide, with opportunities for optimization at each step. Careful control of reaction conditions and appropriate purification techniques are critical for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application of tert-Butyl (1-hydroxypropan-2-yl)carbamate in Peptide Synthesis: A Guide for Researchers

Introduction

tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-L-alaninol, is a valuable chiral building block in synthetic organic chemistry and is particularly significant in the field of peptide science.[1][2] Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a primary hydroxyl group, allows for its use in the synthesis of modified peptides, such as peptide alcohols and peptidomimetics.[1][3] These modifications can enhance the biological activity, stability, and pharmacokinetic properties of peptides, making them attractive candidates for drug development and biomedical research.[2]

The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard deprotection strategy in peptide synthesis.[3] This application note provides detailed protocols for the incorporation of N-Boc-L-alaninol at the C-terminus of a peptide chain via solution-phase coupling, as well as an overview of the synthesis of the peptide precursor using Boc-based solid-phase peptide synthesis (SPPS).

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of a peptide alcohol using N-Boc-L-alaninol. The data is compiled from established solution-phase peptide coupling methodologies.

Table 1: Representative Yields for Solution-Phase Peptide Coupling